molecular formula C12H15N5O2S B2371563 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034600-81-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2371563
CAS No.: 2034600-81-0
M. Wt: 293.35
InChI Key: CCWPTIUNSCYNFS-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at producing potential antibacterial agents, has been a significant area of research. For instance, compounds with the sulfonamido group have been synthesized and tested for their antibacterial activity, showing high activities in certain cases. This demonstrates the potential of such compounds in developing new antibacterial drugs (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Inhibitors for Cyclooxygenase-2 (COX-2)

Research on sulfonamide-containing 1,5-diarylpyrazole derivatives has been conducted to evaluate their capability to inhibit cyclooxygenase-2 (COX-2), both in vitro and in vivo. Through extensive structure-activity relationship studies within this series, potent and selective COX-2 inhibitors were identified, highlighting the compound's therapeutic potential (T. Penning, J. Talley et al., 1997).

Selective Receptor Ligands

The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been studied for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at extending a polypharmacological strategy to treat complex diseases, indicating the compound's role in the development of CNS disorder treatments (V. Canale, Rafał Kurczab et al., 2016).

Chemical Transformations and Synthetic Methodology

Significant research has also been conducted on the chemical transformations and synthetic methodologies involving cyclopropanes and pyrazoles, highlighting the compound's relevance in organic synthesis. For example, studies on cycloaddition reactions of trifluorodiazoethane have shown how such compounds can form cyclopropanes and pyrazolines, offering insights into synthetic applications (J. Atherton, R. Fields, 1968).

Antimicrobial Agent Synthesis

Efforts have been made to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial use. These compounds have been evaluated for their antibacterial and antifungal activities, showcasing promising results and the potential for developing new antimicrobial agents (E. Darwish, A. M. Abdel Fattah et al., 2014).

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)15-6-8-17-7-3-11(16-17)12-9-13-4-5-14-12/h3-5,7,9-10,15H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWPTIUNSCYNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.